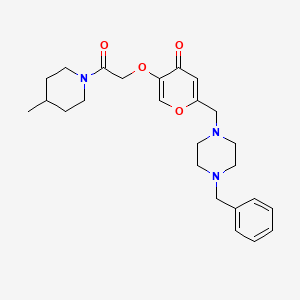

![molecular formula C13H18N4O B2824135 3-amino-N'-[(2E)-azepan-2-ylidene]benzohydrazide CAS No. 1786065-39-1](/img/structure/B2824135.png)

3-amino-N'-[(2E)-azepan-2-ylidene]benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

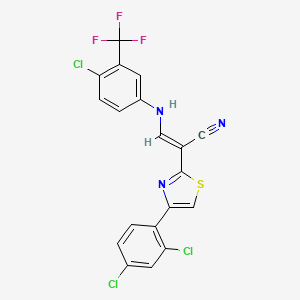

The synthesis of similar compounds such as 3-aminopiperidine and 3-aminoazepane derivatives has been achieved using enzyme cascades . Multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase led to the successful conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane respectively, in up to 54% isolated yield .Molecular Structure Analysis

The molecular structure of “3-amino-N’-[(2E)-azepan-2-ylidene]benzohydrazide” is complex. It is similar to compounds like 3-Amino-2-azepanone, which has a molecular formula of C6H12N2O .Aplicaciones Científicas De Investigación

Phosphine-Catalyzed Synthesis

A novel approach involves phosphine-catalyzed intermolecular cyclization for the construction of complex structures such as benzo[b]azepin-3-ones. This method highlights the utility of related compounds in synthesizing molecules with potential as angiotensin-converting enzyme inhibitors (Kui Zhang et al., 2019).

Catalytic and Biological Activities

Another study focuses on the synthesis and characterization of Schiff base ligands derived from similar structures, demonstrating their catalytic, DNA binding, and antibacterial activities. This work illustrates the potential of such compounds in medicinal chemistry and materials science (O. El‐Gammal et al., 2021).

Corrosion Inhibition

Research also extends to the application of these compounds as corrosion inhibitors, showcasing their practical utility in industrial applications. A study demonstrates that derivatives can act as mixed-type corrosion inhibitors, providing a sustainable approach to corrosion protection (A. Singh et al., 2018).

Anticancer and Antimicrobial Activities

Further investigations into the biological activities of benzohydrazide derivatives reveal their potential as anticancer and antimicrobial agents. These studies provide insights into the design of novel therapeutic agents based on the structural framework of such compounds (S. Kavitha et al., 2016).

Propiedades

IUPAC Name |

3-amino-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O/c14-11-6-4-5-10(9-11)13(18)17-16-12-7-2-1-3-8-15-12/h4-6,9H,1-3,7-8,14H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJHOTZWLKHUCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NCC1)NNC(=O)C2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N'-[(2E)-azepan-2-ylidene]benzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-3,4,5-trimethoxy-benzamide](/img/structure/B2824055.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2824057.png)

![N-[[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2824060.png)

![N-(5-chloro-2-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2824061.png)

![N-cyclopentyl-1-[4-(isobutyrylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2824073.png)